A Deep Dive into the Mechanism of Action of ABT-770 (Cethromycin)
A Deep Dive into the Mechanism of Action of ABT-770 (Cethromycin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-770, also known as cethromycin, is a potent, broad-spectrum ketolide antibiotic. As a semi-synthetic derivative of erythromycin A, ABT-770 was specifically designed to overcome emerging resistance to macrolide antibiotics. This in-depth technical guide elucidates the core mechanism of action of ABT-770, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methodologies used to study them.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary antibacterial effect of ABT-770 stems from its potent inhibition of protein synthesis in susceptible bacteria. This is achieved through high-affinity binding to the bacterial 50S ribosomal subunit.[1]
Interaction with the 50S Ribosomal Subunit
ABT-770 binds to the 50S ribosomal subunit in close proximity to the peptidyl transferase center (PTC), the site responsible for peptide bond formation.[1][2] This interaction physically obstructs the nascent polypeptide exit tunnel, thereby halting protein elongation. The defining characteristic of ketolides like ABT-770 is the replacement of the L-cladinose sugar at position 3 of the macrolactone ring with a 3-keto group.[1] This structural modification allows for a more robust interaction with the ribosome and is crucial for its activity against certain resistant strains.
Key features of ABT-770's ribosomal interaction include:
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Higher Binding Affinity: ABT-770 exhibits a significantly higher affinity for bacterial ribosomes compared to older macrolides like erythromycin.[1][3] This tighter binding contributes to its enhanced potency and prolonged post-antibiotic effect.[4]
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Dual-Site Interaction: While the primary binding site is within domain V of the 23S rRNA, similar to macrolides, some ketolides possess an additional interaction site in domain II of the 23S rRNA via their C11-C12 carbamate side chain.[5] This dual binding is thought to further enhance the stability of the drug-ribosome complex.
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Activity Against Macrolide-Resistant Strains: ABT-770 demonstrates efficacy against bacteria that have developed resistance to macrolides through two main mechanisms:
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Target Site Modification (MLSB Resistance): This resistance is often mediated by the erm (erythromycin ribosome methylation) genes, which encode for methyltransferases that dimethylate a specific adenine residue (A2058) in the 23S rRNA. This modification reduces the binding affinity of macrolides. While ABT-770's binding to these methylated ribosomes is reduced, it is still able to bind with sufficient affinity to inhibit protein synthesis.[3][6]
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Efflux Pumps: The mef (macrolide efflux) genes encode for efflux pumps that actively transport macrolides out of the bacterial cell. ABT-770 has been shown to accumulate in strains possessing these efflux pumps, suggesting it is a poor substrate for these transporters.[3][6]
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Inhibition of 50S Ribosomal Subunit Formation
In addition to its direct effect on translation, ABT-770 has been shown to be a potent inhibitor of the formation of the 50S ribosomal subunit in growing bacterial cells.[7] This dual mechanism of action, targeting both the function and the assembly of the ribosome, contributes to its potent bactericidal activity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action of ABT-770.
Table 1: Ribosome Binding Affinity
| Antibiotic | Organism | Ribosome Type | Dissociation Constant (Kd) | Reference |
| ABT-770 | S. pneumoniae | Wild-Type | ~20-fold tighter than Erythromycin | [4] |
| Erythromycin | S. pneumoniae | Wild-Type | - | [4] |
| ABT-770 | H. influenzae | Wild-Type | >20-fold tighter than Erythromycin | [4] |
| Erythromycin | H. influenzae | Wild-Type | - | [4] |
Table 2: Inhibition of Protein Synthesis and Ribosome Assembly
| Compound | Organism | Assay | IC50 | Reference |
| ABT-770 | S. pneumoniae | Protein Synthesis in whole cells | 2.5 ng/mL | [7] |
| ABT-770 | S. pneumoniae | 50S Ribosomal Subunit Formation | 5 ng/mL | [7] |
Table 3: In Vitro Antibacterial Activity (MIC90)
| Organism | Resistance Phenotype | ABT-770 (µg/mL) | Erythromycin (µg/mL) | Reference |
| Streptococcus pneumoniae | Macrolide-Susceptible | ≤0.015 | 0.03 | [8] |
| Streptococcus pneumoniae | ermB (MLSB) | 0.03 | >128 | [8] |
| Streptococcus pneumoniae | mefE (Efflux) | 0.06 | 16 | [8] |
| Haemophilus influenzae | - | 2 | 4 | [8] |
| Staphylococcus aureus | Macrolide-Susceptible | 0.03 | 0.25 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Ribosome Binding Assay (Competitive Displacement)
This assay measures the ability of a test compound (unlabeled ABT-770) to displace a radiolabeled ligand (e.g., [14C]-erythromycin) from its binding site on the ribosome.
Materials:
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Isolated 70S ribosomes from the target organism (e.g., S. pneumoniae or H. influenzae)
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Radiolabeled [14C]-erythromycin
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Unlabeled ABT-770 and erythromycin (for competition)
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Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)
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Glass fiber filters
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Scintillation counter
Procedure:
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A reaction mixture containing isolated ribosomes, [14C]-erythromycin, and varying concentrations of unlabeled ABT-770 or erythromycin in binding buffer is prepared.
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The mixture is incubated at a specified temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.
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The reaction mixture is then rapidly filtered through glass fiber filters under vacuum. The filters trap the ribosomes and any bound radiolabeled ligand, while unbound ligand passes through.
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The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioactivity.
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The radioactivity retained on the filters is quantified using a scintillation counter.
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The concentration of the unlabeled competitor that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
In Vitro Transcription-Translation (IVTT) Assay
This cell-free assay assesses the ability of a compound to inhibit protein synthesis from a DNA template.
Materials:
-
Commercially available E. coli S30 extract system for IVTT
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Plasmid DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)
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Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine if measuring by radioactivity)
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ABT-770 and control antibiotics
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Appropriate buffers and energy sources (ATP, GTP)
Procedure:
-
The IVTT reaction is set up by combining the S30 extract, DNA template, amino acid mixture, and energy sources.
-
ABT-770 or control antibiotics at various concentrations are added to the reaction mixtures.
-
The reactions are incubated at 37°C for a specified time (e.g., 1-2 hours).
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The amount of newly synthesized protein is quantified. This can be done by:
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Measuring the activity of the reporter enzyme (e.g., luciferase assay).
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Measuring the incorporation of the radiolabeled amino acid into protein using trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
-
The concentration of the antibiotic that inhibits protein synthesis by 50% (IC50) is determined.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains to be tested
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Mueller-Hinton broth or agar (or other appropriate growth medium for the specific organism)
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ABT-770 and control antibiotics
-
Microtiter plates or agar plates
Procedure (Broth Microdilution Method):
-
A serial two-fold dilution of ABT-770 is prepared in Mueller-Hinton broth in a 96-well microtiter plate.
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Each well is inoculated with a standardized suspension of the test bacterium.
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The plate is incubated at 35-37°C for 16-20 hours.
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The MIC is determined as the lowest concentration of ABT-770 in which there is no visible growth of the bacterium.
Visualizations
ABT-770 Mechanism of Action Signaling Pathway
Caption: ABT-770 inhibits bacterial growth by binding to the 50S ribosome and blocking protein synthesis.
Experimental Workflow for Ribosome Binding Assay
Caption: Workflow for determining ribosome binding affinity of ABT-770 via competitive displacement.
Conclusion
ABT-770's mechanism of action is characterized by its high-affinity binding to the bacterial 50S ribosomal subunit, leading to the potent inhibition of protein synthesis and 50S subunit formation. Its unique structural features enable it to overcome common macrolide resistance mechanisms, making it an effective agent against a broad spectrum of respiratory pathogens. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working in the field of antibacterial agents.
References
- 1. The ketolides: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Macrolides and ketolides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the Novel Ketolide ABT-773: Transport, Binding to Ribosomes, and Inhibition of Protein Synthesis in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosome affinity and the prolonged molecular postantibiotic effect of cethromycin (ABT-773) in Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketolide Antimicrobial Activity Persists after Disruption of Interactions with Domain II of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of the novel ketolide ABT-773: transport, binding to ribosomes, and inhibition of protein synthesis in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ketolide antibiotic ABT-773 is a specific inhibitor of translation and 50S ribosomal subunit formation in Streptococcus pneumoniae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacies of ABT-773, a new ketolide, against experimental bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
